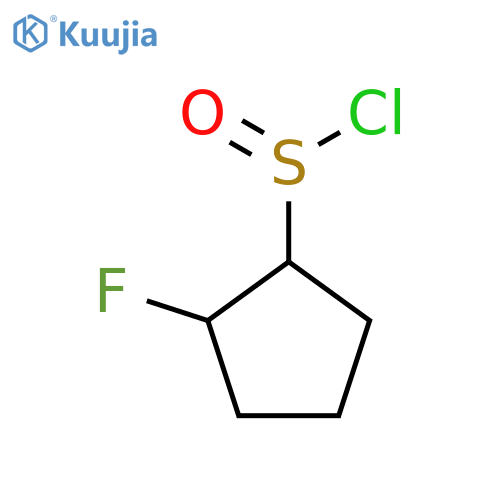

Cas no 2137745-28-7 (2-Fluorocyclopentane-1-sulfinyl chloride)

2137745-28-7 structure

商品名:2-Fluorocyclopentane-1-sulfinyl chloride

2-Fluorocyclopentane-1-sulfinyl chloride 化学的及び物理的性質

名前と識別子

-

- EN300-732678

- 2-fluorocyclopentane-1-sulfinyl chloride

- 2137745-28-7

- 2-Fluorocyclopentane-1-sulfinyl chloride

-

- インチ: 1S/C5H8ClFOS/c6-9(8)5-3-1-2-4(5)7/h4-5H,1-3H2

- InChIKey: LZYVHDXWZLFDFP-UHFFFAOYSA-N

- ほほえんだ: ClS(C1CCCC1F)=O

計算された属性

- せいみつぶんしりょう: 169.9968419g/mol

- どういたいしつりょう: 169.9968419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 36.3Ų

2-Fluorocyclopentane-1-sulfinyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-732678-0.1g |

2-fluorocyclopentane-1-sulfinyl chloride |

2137745-28-7 | 95.0% | 0.1g |

$930.0 | 2025-03-11 | |

| Enamine | EN300-732678-0.05g |

2-fluorocyclopentane-1-sulfinyl chloride |

2137745-28-7 | 95.0% | 0.05g |

$888.0 | 2025-03-11 | |

| Enamine | EN300-732678-0.25g |

2-fluorocyclopentane-1-sulfinyl chloride |

2137745-28-7 | 95.0% | 0.25g |

$972.0 | 2025-03-11 | |

| Enamine | EN300-732678-10.0g |

2-fluorocyclopentane-1-sulfinyl chloride |

2137745-28-7 | 95.0% | 10.0g |

$4545.0 | 2025-03-11 | |

| Enamine | EN300-732678-5.0g |

2-fluorocyclopentane-1-sulfinyl chloride |

2137745-28-7 | 95.0% | 5.0g |

$3065.0 | 2025-03-11 | |

| Enamine | EN300-732678-2.5g |

2-fluorocyclopentane-1-sulfinyl chloride |

2137745-28-7 | 95.0% | 2.5g |

$2071.0 | 2025-03-11 | |

| Enamine | EN300-732678-0.5g |

2-fluorocyclopentane-1-sulfinyl chloride |

2137745-28-7 | 95.0% | 0.5g |

$1014.0 | 2025-03-11 | |

| Enamine | EN300-732678-1.0g |

2-fluorocyclopentane-1-sulfinyl chloride |

2137745-28-7 | 95.0% | 1.0g |

$1057.0 | 2025-03-11 |

2-Fluorocyclopentane-1-sulfinyl chloride 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

2137745-28-7 (2-Fluorocyclopentane-1-sulfinyl chloride) 関連製品

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 307-59-5(perfluorododecane)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量